molecular formula C₁₅H₄D₄N₂O B1142632 4,4'-Dicyanobenzophenone-2,3,5,6-d4 CAS No. 1361326-44-4

4,4'-Dicyanobenzophenone-2,3,5,6-d4

Cat. No. B1142632
CAS RN: 1361326-44-4
M. Wt: 236.26
InChI Key:
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Description

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone . It is commonly used as a photoinitiator in the production of polymers . This deuterated derivative is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to help identify and quantify the presence of the original compound in a sample .


Molecular Structure Analysis

The chemical formula for 4,4’-Dicyanobenzophenone-2,3,5,6-d4 is C15H4D4N2O , indicating that it contains four deuterium atoms and is otherwise identical to the original compound . The molecular weight is 236.26 g/mol .


Chemical Reactions Analysis

As a deuterated derivative of 4,4’-Dicyanobenzophenone, this compound is primarily used as a reference standard in various analytical techniques . It’s not typically involved in chemical reactions, but its presence can be identified and quantified in a sample through techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a solid at room temperature . It has a molecular weight of 236.26 g/mol . The compound should be stored in a sealed container in a dry room .

Safety And Hazards

4,4’-Dicyanobenzophenone-2,3,5,6-d4 should be treated with caution as it is a potentially hazardous chemical . It may cause skin and eye irritation upon contact and should only be handled in a well-ventilated area with appropriate personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of '4,4'-Dicyanobenzophenone-2,3,5,6-d4' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Benzene-d4", "Bromobenzene", "Sodium cyanide", "Sodium hydroxide", "Sodium sulfate", "Sulfuric acid", "Acetone-d6", "Methanol-d4" ], "Reaction": [ "Step 1: Bromobenzene is reacted with sodium cyanide in the presence of copper(I) cyanide to form 4-bromobenzonitrile.", "Step 2: 4-bromobenzonitrile is reacted with benzene-d4 in the presence of sodium hydroxide and copper(I) iodide to form 4-(4-deuteriophenyl)-benzonitrile.", "Step 3: 4-(4-deuteriophenyl)-benzonitrile is reacted with sulfuric acid and sodium sulfate to form 4-(4-deuteriophenyl)benzamide.", "Step 4: 4-(4-deuteriophenyl)benzamide is reacted with sodium hydroxide and acetone-d6 to form 4-(4-deuteriophenyl)-3-oxo-3,4-dihydro-2H-benzopyran.", "Step 5: 4-(4-deuteriophenyl)-3-oxo-3,4-dihydro-2H-benzopyran is reacted with sodium cyanide in the presence of sulfuric acid and methanol-d4 to form '4,4'-Dicyanobenzophenone-2,3,5,6-d4'." ] }

CAS RN

1361326-44-4

Product Name

4,4'-Dicyanobenzophenone-2,3,5,6-d4

Molecular Formula

C₁₅H₄D₄N₂O

Molecular Weight

236.26

synonyms

4,4’-Carbonylbis-benzonitrile-2,3,5,6-d4;  Bis(4-cyanophenyl) Ketone-2,3,5,6-d4;  p,p’-Dicyanobenzophenone-2,3,5,6-d4

Origin of Product

United States

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